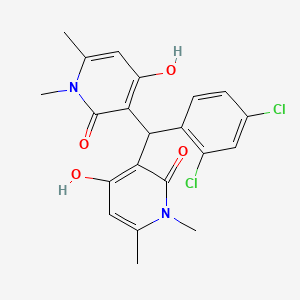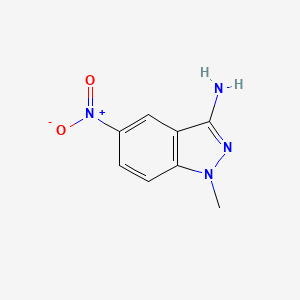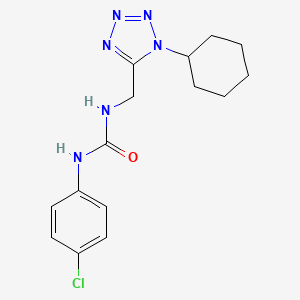
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Bis(4-hydroxy-2-oxo-1,2-dihydropyridin-3-ylidene)-2,4-dichlorophenylamine' and is commonly referred to as 'Ligand 1'.
科学的研究の応用
Poly(amides) and Poly(imides) Containing Silicon and Germanium
Research into poly(amides) and poly(imides) that contain silicon or germanium atoms in the main chain demonstrates the synthesis and characterization of these materials. These polymers exhibit enhanced thermal stability and glass transition temperatures, which could be attributed to the unique properties of silicon and germanium within the polymer matrix. The incorporation of heteroatoms like Si or Ge bonded to carbon atoms in the polymer backbone provides valuable insights into the development of materials with improved performance for high-temperature applications (Tagle, Terraza, Leiva, & Valenzuela, 2006).
Synthesis and Structural Studies of Pyridinones
The synthesis and structural analysis of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents provides foundational knowledge for the development of novel compounds with potential applications in drug discovery and material science. These studies, focusing on the chemical properties and crystal structures of pyridinones, lay the groundwork for future research into their practical applications in various scientific fields (Nelson, Karpishin, Rettig, & Orvig, 1988).
Iron-Catalyzed Oxidation for Synthesis
Iron-catalyzed oxidative reactions have been employed to synthesize methylene-bridged bis-1,3-dicarbonyl derivatives efficiently. This method represents a significant advancement in organic synthesis, providing a green and sustainable approach to creating complex organic molecules. These derivatives can be further reacted to produce bipyrazoles and substituted 1,4-dihydropyridines, highlighting the versatility of iron-catalyzed reactions in facilitating the synthesis of a wide range of organic compounds (Li, He, Guo, Li, Zhao, & Li, 2009).
Luminescent Properties of Iridium Complexes
Research into the luminescent properties of iridium complexes with tridentate pyrazolyl ligands showcases the potential of these compounds in the development of phosphorescent materials. These findings contribute to the broader field of materials science, especially in creating energy-efficient lighting and display technologies. The study of these iridium complexes not only advances our understanding of their photophysical properties but also opens up new avenues for their application in optoelectronic devices (Yang, Okuda, Kobayashi, Nozaki, Tanabe, Ishii, & Haga, 2008).
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(13-6-5-12(22)9-14(13)23)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPENUXKAJSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)
![2'-Fluoro[1,1'-biphenyl]-2-amine](/img/structure/B2986084.png)

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)
![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)
![7-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2986097.png)